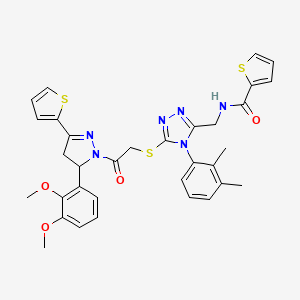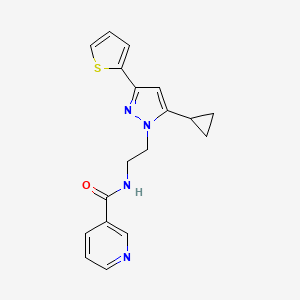
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical name, PIPPA, and has been found to have several biochemical and physiological effects. In
Scientific Research Applications
Antimicrobial Activity
A study by Hossan et al. (2012) synthesized a series of pyrimidinones, one of which is structurally similar to 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide. These compounds demonstrated significant antimicrobial activities, comparable to streptomycin and fusidic acid, which are standard reference drugs. This indicates potential applications in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Histamine H4 Receptor Ligands
Altenbach et al. (2008) conducted a study involving 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), which are structurally related to the compound . Their research led to the development of compounds with significant in vitro potency and in vivo anti-inflammatory and antinociceptive activities. This highlights a potential application in developing treatments for inflammation and pain (Altenbach et al., 2008).
Crystal Structure Analysis
Subasri et al. (2016) analyzed the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, which are chemically related to 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide. Their study provides valuable insights into the molecular conformation and intramolecular interactions of similar compounds, which is essential for understanding their potential applications in various fields (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Anticancer Activity
Su et al. (1986) synthesized derivatives of aminopterin, a compound structurally related to 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide, which showed significant anticancer activity in vitro and in vivo. This suggests possible applications in the development of new anticancer drugs (Su, Huang, Burchenal, Watanabe, & Fox, 1986).
properties
IUPAC Name |
2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10(2)12-7-14(20)18(9-16-12)8-13(19)17-11-3-5-15-6-4-11/h3-7,9-10H,8H2,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAOLYZKTFXQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-N-(4-phenylbutan-2-yl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2675408.png)
![ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2675409.png)

![(E)-3-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2675412.png)




![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2675419.png)



